molecular formula C21H22N2O2S B4708076 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B4708076
M. Wt: 366.5 g/mol
InChI Key: YASGHQZDINUWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide is a complex organic compound with a molecular formula of C21H25N2OS. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a sulfanyl group and a diethylacetamide moiety, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step often involves the reaction of the oxazole derivative with a thiol compound.

    Attachment of the diethylacetamide moiety: This can be done through acylation reactions using diethylamine and an appropriate acyl chloride or anhydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring or the sulfanyl group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and sulfanyl group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The diethylacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar compounds to 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide include:

    2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide: This compound has a similar structure but with dimethyl groups instead of diethyl groups.

    2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide: This compound features an ethoxyphenyl group instead of diethylacetamide.

    Oxaprozin: Although structurally different, it shares the oxazole ring and is used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-23(4-2)18(24)15-26-21-22-19(16-11-7-5-8-12-16)20(25-21)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASGHQZDINUWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.